molecular formula C26H21F2N3OS B11483547 4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11483547
M. Wt: 461.5 g/mol
InChI Key: XHBWBOFOOKRBIK-UHFFFAOYSA-N
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Description

4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings and a pyrazolo[3,4-d][1,3]thiazine core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d][1,3]thiazine core: This is achieved through a cyclization reaction involving appropriate thioamide and hydrazine derivatives under controlled conditions.

    Introduction of fluorinated aromatic rings: This step involves nucleophilic substitution reactions where fluorobenzyl and fluorophenyl groups are introduced using suitable fluorinated reagents.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazine core allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4’-Fluorobenzyloxy)phenylboronic acid: This compound shares a similar fluorinated aromatic structure but differs in its boronic acid functionality.

    5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2: This compound has a similar fluorobenzyl group but features a quinazoline core instead of a thiazine core.

Uniqueness

4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is unique due to its combination of fluorinated aromatic rings and a pyrazolo[3,4-d][1,3]thiazine core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C26H21F2N3OS

Molecular Weight

461.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C26H21F2N3OS/c1-16-24-25(18-7-13-22(14-8-18)32-15-19-5-3-4-6-23(19)28)33-17(2)29-26(24)31(30-16)21-11-9-20(27)10-12-21/h3-14,25H,15H2,1-2H3

InChI Key

XHBWBOFOOKRBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=C(C=C5)F

Origin of Product

United States

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